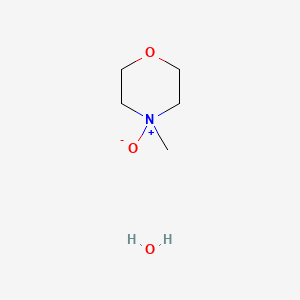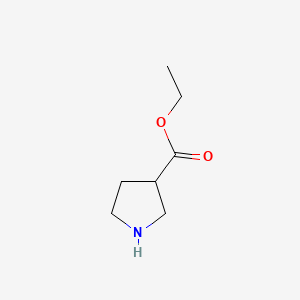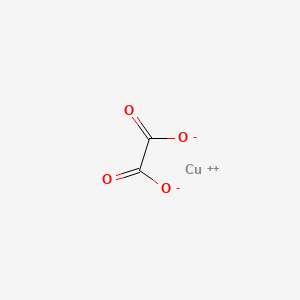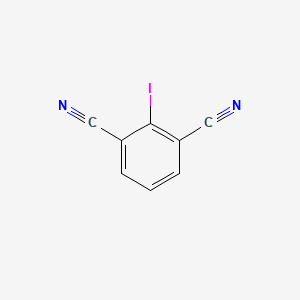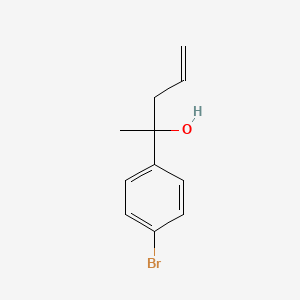
2-(4-Bromophenyl)-4-penten-2-ol
Overview
Description
2-(4-Bromophenyl)-4-penten-2-ol is a chemical compound that belongs to the family of chiral allylic alcohols. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-penten-2-ol involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. It has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Moreover, it has been shown to inhibit the growth of fungi by disrupting the cell wall and membrane integrity.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-4-penten-2-ol has been found to exhibit various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in various cell and animal models. Moreover, it has been found to protect against neurodegenerative diseases by inhibiting the aggregation of amyloid-beta and tau proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Bromophenyl)-4-penten-2-ol in lab experiments include its potent biological activities, chiral nature, and ease of synthesis. However, its limitations include its low solubility in water and the need for suitable solvents and catalysts for its synthesis.
Future Directions
For research on 2-(4-Bromophenyl)-4-penten-2-ol include the development of more efficient and environmentally friendly synthesis methods, the exploration of its potential applications in drug discovery and asymmetric catalysis, and the elucidation of its molecular targets and signaling pathways in various biological systems. Moreover, the investigation of its pharmacokinetic and pharmacodynamic properties in animal models and clinical trials is necessary for its translation into clinical use.
Conclusion:
In conclusion, 2-(4-Bromophenyl)-4-penten-2-ol is a promising chemical compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound is necessary for its translation into clinical use and the development of new therapeutic agents.
Scientific Research Applications
2-(4-Bromophenyl)-4-penten-2-ol has been used in various scientific research applications, including organic synthesis, drug discovery, and asymmetric catalysis. It has been found to exhibit potent biological activities, such as anticancer, antifungal, and antibacterial properties. Moreover, it has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals.
properties
IUPAC Name |
2-(4-bromophenyl)pent-4-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h3-7,13H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJCWZRCICHXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81336-05-2 | |
| Record name | 2-(4-bromophenyl)pent-4-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



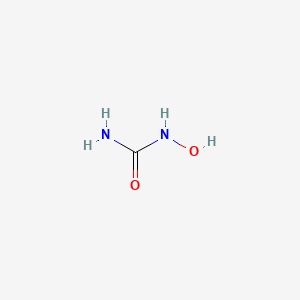

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)
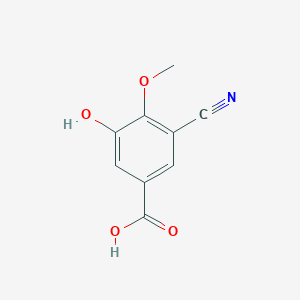
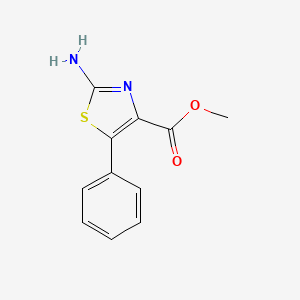

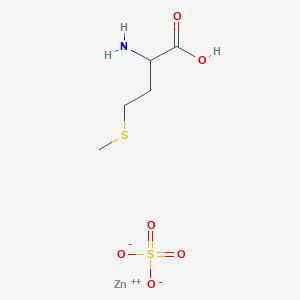
![2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B3430227.png)
